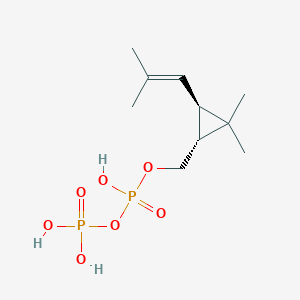
(R,R)-chrysanthemyl diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,R)-chrysanthemyl diphosphate is the (R,R)-diastereoisomer of chrysanthemyl diphosphate. It is a conjugate acid of a (R,R)-chrysanthemyl diphosphate(3-).
Wissenschaftliche Forschungsanwendungen
Terpene Biosynthesis
- Chrysanthemyl Diphosphate Synthase (CDS) Functionality : CDS catalyzes the formation of chrysanthemyl diphosphate (CPP), a precursor in pyrethrin biosynthesis, a widely-used natural pesticide. Interestingly, CDS exhibits bifunctional enzyme activity, not only catalyzing the cyclopropanation reactions of dimethylallyl diphosphate (DMAPP) to yield CPP but also converting CPP into chrysanthemol. This dual functionality highlights the enzyme's significance in the terpene biosynthesis pathway, especially in pyrethrin production (Yang et al., 2014).
- Irregular Monoterpene Production : Chrysanthemyl diphosphate synthase (CPPase) is crucial in producing irregular monoterpenes like CPP, especially in Chrysanthemum cinerariaefolium and other Asteraceae family members. These monoterpenes play a pivotal role in the plant's defense mechanisms, particularly in the biosynthesis of pyrethrin ester insecticides (Rivera et al., 2001).
Evolutionary Adaptation and Gene Duplication
- Adaptive Evolution of CDS Gene : The chrysanthemyl diphosphate synthase (CDS) gene, instrumental in biosynthetic pathways for pyrethrins and irregular monoterpenes, is believed to have originated from the duplication of the farnesyl diphosphate synthase (FDS) gene. The gene underwent positive selection, resulting in functional divergence and specialization in certain plant species, illustrating an evolutionary adaptation mechanism (Liu et al., 2012).
Role in Pyrethrin Biosynthesis
- Chrysanthemol Production in Tanacetum cinerariifolium : Research highlights the specific role of a plastidic Nudix protein, TcNudix1, in Tanacetum cinerariifolium. This protein demonstrates specificity for CPP and can hydrolyze it to chrysanthemol monophosphate (CMP), an essential step in the biosynthesis of natural pyrethrin pesticides (Li et al., 2020).
- Genetic Basis of Monoterpene Biosynthesis : The cloning and functional analysis of the CDS_CCI2 gene from Tanacetum cinerariifolium shed light on the genetic basis of irregular monoterpene biosynthesis, specifically pyrethrins, which are crucial for the plant's insecticidal properties. The study also explores the gene's role in altering endogenous secondary metabolite production (Tang et al., 2012).
Enzymatic Mechanisms and Isozyme Functionality
- Enzymatic Mechanisms in Isoprenoid Biosynthesis : Detailed studies of enzymes like chrysanthemyl diphosphate synthase (CPP) synthase and farnesyl diphosphate (FPP) synthase have provided insights into the enzymatic mechanisms involved in isoprenoid biosynthesis. These enzymes demonstrate the ability to catalyze various reactions such as chain elongation, branching, and cyclopropanation, crucial for constructing complex isoprenoid structures (Erickson & Poulter, 2003).
Eigenschaften
Produktname |
(R,R)-chrysanthemyl diphosphate |
|---|---|
Molekularformel |
C10H20O7P2 |
Molekulargewicht |
314.21 g/mol |
IUPAC-Name |
[(1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H20O7P2/c1-7(2)5-8-9(10(8,3)4)6-16-19(14,15)17-18(11,12)13/h5,8-9H,6H2,1-4H3,(H,14,15)(H2,11,12,13)/t8-,9-/m1/s1 |
InChI-Schlüssel |
AORLUAKWVIEOLL-RKDXNWHRSA-N |
Isomerische SMILES |
CC(=C[C@@H]1[C@H](C1(C)C)COP(=O)(O)OP(=O)(O)O)C |
Kanonische SMILES |
CC(=CC1C(C1(C)C)COP(=O)(O)OP(=O)(O)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




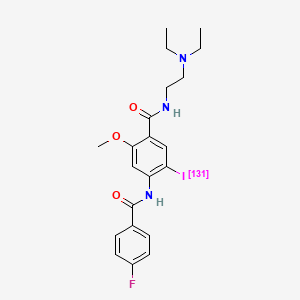
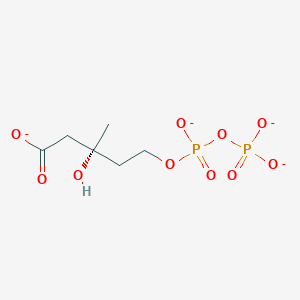
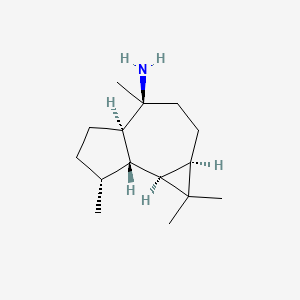



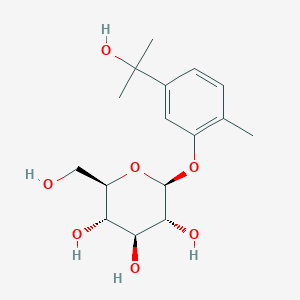


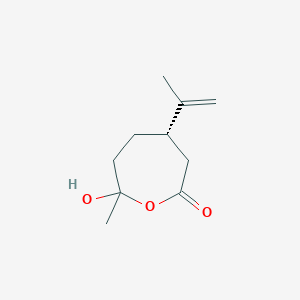
![[4-(2,6-Difluorophenyl)sulfonyl-1-piperazinyl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B1264301.png)

